2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione
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Overview
Description
2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione is a heterocyclic compound with the molecular formula C12H7N3O4 and a molecular weight of 257.202 g/mol . This compound is primarily used in scientific research and is known for its unique structural properties, which make it a valuable tool in various fields of study .
Mechanism of Action
Target of Action
It has been suggested that the compound may have distinct antitumor selectivity against different cancer cell lines .
Mode of Action
It is suggested that the introduction of different amino side chains might contribute to its distinct antitumor selectivity .
Result of Action
The compound has shown significant activity against HSV-1 . It also demonstrated distinct antitumor selectivity against different cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high chemosensor selectivity in the determination of anions, particularly through the photoinduced electron transfer effect . The interactions of this compound with these biomolecules are primarily based on its ability to form stable complexes, which can be detected through changes in fluorescence or other spectroscopic properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have shown antitumor activity against different cancer cell lines, indicating its potential in cancer research . The impact of this compound on cellular processes is mediated through its interactions with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The principal mechanism of action is the photoinduced electron transfer effect, which leads to the formation of stable complexes with target molecules . These interactions result in significant changes in the biochemical pathways within the cell, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits stable chemosensor activity over time, with significant changes in luminescence intensity caused by specific cations . These temporal effects are essential for understanding the long-term impact of this compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has demonstrated that this compound exhibits antitumor activity at specific concentrations, with distinct selectivity against different cancer cell lines . At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s ability to form stable complexes with target molecules plays a significant role in its metabolic activity . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments are critical for its biochemical activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in research.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for the compound’s effectiveness in biochemical research, as they determine its interactions with target molecules within the cell.
Preparation Methods
The synthesis of 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione involves several steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions typically involve heating the mixture in ethanol or acetonitrile for a specified period
Chemical Reactions Analysis
2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and nitro positions.
Common reagents used in these reactions include iodonium salts, N-vinylcarbazole, and 2,4,6-tris(trichloromethyl)-1,3,5-triazine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Comparison with Similar Compounds
2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione is unique due to its specific structural features and reactivity. Similar compounds include:
2-Amino-1H-benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives: These compounds also have a nitro group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-5-nitrobenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c13-14-11(16)8-3-1-2-6-4-7(15(18)19)5-9(10(6)8)12(14)17/h1-5H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYNAPNTIQGRGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364281 |
Source
|
Record name | 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62578-85-2 |
Source
|
Record name | 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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